(3-Chlorophenyl)(phenyl)methanamine Hydrochloride: A Comprehensive Technical Guide for Researchers
(3-Chlorophenyl)(phenyl)methanamine Hydrochloride: A Comprehensive Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Chlorophenyl)(phenyl)methanamine hydrochloride is a primary amine hydrochloride salt that belongs to the benzhydrylamine class of compounds. Its rigid diphenylmethane backbone, substituted with a chlorine atom on one of the phenyl rings, makes it a valuable building block and a key intermediate in the synthesis of various biologically active molecules, particularly those targeting the central nervous system. This guide provides a comprehensive overview of its fundamental properties, synthesis, analytical characterization, and potential pharmacological relevance, designed to support its application in research and drug development.
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 5267-37-8 | [2] |
| Molecular Formula | C₁₃H₁₃Cl₂N | [2] |
| Molecular Weight | 254.16 g/mol | [2] |
| Appearance | White to off-white solid | Inferred from supplier data |
| Purity | ≥98% | [2] |
| Storage Conditions | 2-8°C, under inert gas | [1] |
| Predicted XlogP | 3.5 | [3] |
| Predicted pKa | (Not available) | |
| Melting Point | (Not available) | |
| Solubility | Soluble in methanol | Inferred from synthesis protocols |
Chemical Structure:
Caption: Chemical structure of (3-Chlorophenyl)(phenyl)methanamine hydrochloride.
Synthesis and Manufacturing
The synthesis of (3-Chlorophenyl)(phenyl)methanamine hydrochloride is typically achieved through a multi-step process commencing with the corresponding benzophenone. The general synthetic pathway involves the formation of a ketoxime intermediate, followed by its reduction to the primary amine, and concluding with the formation of the hydrochloride salt.
Workflow for the Synthesis of (3-Chlorophenyl)(phenyl)methanamine Hydrochloride:
Caption: General synthetic workflow.
Step-by-Step Experimental Protocol
Step 1: Synthesis of (3-Chlorophenyl)(phenyl)methanone oxime
This step involves the reaction of 3-chlorobenzophenone with hydroxylamine hydrochloride in the presence of a base. The base neutralizes the HCl generated, driving the reaction towards the formation of the oxime.
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To a solution of 3-chlorobenzophenone (1 equivalent) in a suitable solvent such as ethanol, add hydroxylamine hydrochloride (1.1-1.5 equivalents).
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Add a base, such as sodium hydroxide or sodium acetate (2-3 equivalents), to the mixture.
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Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture and pour it into cold water to precipitate the oxime.
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Filter the solid, wash with water, and dry to obtain the crude (3-Chlorophenyl)(phenyl)methanone oxime. Recrystallization from a suitable solvent like ethanol may be performed for purification.
Step 2: Reduction of (3-Chlorophenyl)(phenyl)methanone oxime to (3-Chlorophenyl)(phenyl)methanamine
The reduction of the oxime to the corresponding primary amine is a critical step. A common and effective method utilizes zinc dust in acetic acid.[4] The acidic medium protonates the oxime, making it more susceptible to reduction by the zinc metal.
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In a round-bottom flask, suspend (3-Chlorophenyl)(phenyl)methanone oxime (1 equivalent) in glacial acetic acid.
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Cool the mixture in an ice bath and add zinc dust (2-4 equivalents) portion-wise, maintaining the temperature below 20°C.
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After the addition is complete, stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture to remove excess zinc and zinc salts.
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Neutralize the filtrate with a strong base (e.g., concentrated NaOH solution) under cooling to precipitate the free amine.
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Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).
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Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (3-Chlorophenyl)(phenyl)methanamine.
Step 3: Formation of (3-Chlorophenyl)(phenyl)methanamine Hydrochloride
The final step involves the conversion of the free base to its hydrochloride salt to improve its stability and handling properties.
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Dissolve the crude (3-Chlorophenyl)(phenyl)methanamine in a minimal amount of a suitable solvent, such as methanol or diethyl ether.
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Cool the solution in an ice bath and add a solution of hydrochloric acid in the same solvent (e.g., methanolic HCl) dropwise until the pH is acidic (pH 1-2).
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Stir the mixture for a short period, during which the hydrochloride salt will precipitate.
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Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain (3-Chlorophenyl)(phenyl)methanamine hydrochloride.
Analytical Characterization
The identity and purity of (3-Chlorophenyl)(phenyl)methanamine hydrochloride are typically confirmed using a combination of spectroscopic and chromatographic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the compound.
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Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule.
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High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. Chiral HPLC methods can be developed to resolve and quantify the enantiomers, although this can be challenging for the free amine and may require derivatization.
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Infrared (IR) Spectroscopy: Can be used to identify the characteristic functional groups present in the molecule.
Pharmacological Profile and Biological Activity
(3-Chlorophenyl)(phenyl)methanamine hydrochloride serves as a precursor for various pharmacologically active compounds, particularly those targeting the central nervous system.[1] The benzhydrylamine scaffold is a known pharmacophore for ligands of monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[5]
Derivatives of benzhydrylamine have been extensively studied for their potential as antihistamines, antidepressants, and agents for treating other neurological and psychiatric disorders.[6][7] The position of the chloro substituent on the phenyl ring can significantly influence the binding affinity and selectivity for different biological targets.[8] For instance, studies on chlorophenylpiperazine analogues have shown that the 3-chloro substitution can lead to high-affinity ligands for the dopamine transporter.[5]
While direct pharmacological data for (3-Chlorophenyl)(phenyl)methanamine hydrochloride is limited in the public domain, its structural similarity to known monoamine transporter ligands suggests that it may exhibit affinity for these targets. Further research is warranted to fully elucidate its pharmacological profile.
Potential Biological Targets and Signaling Pathways:
Caption: Postulated mechanism of action for derivatives.
Safety and Handling
(3-Chlorophenyl)(phenyl)methanamine hydrochloride is intended for research use only. It is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
(3-Chlorophenyl)(phenyl)methanamine hydrochloride is a key chemical intermediate with significant potential in the development of novel therapeutics, particularly for central nervous system disorders. This guide has provided a detailed overview of its fundamental properties, a plausible and detailed synthetic route, and an outline of its potential pharmacological relevance based on the activity of structurally related compounds. Further experimental investigation into its specific physicochemical properties and direct biological activities is encouraged to fully realize its potential in drug discovery and development.
References
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